Bcr-abl-IN-8 was developed as part of ongoing research into more effective treatments for CML, particularly in patients who exhibit resistance to existing therapies. The compound has been synthesized and characterized in various studies that explore its efficacy against different Bcr-Abl variants, including those resistant to first-line therapies such as imatinib.
Bcr-abl-IN-8 is classified as a tyrosine kinase inhibitor. It specifically targets the Bcr-Abl fusion protein, which exhibits constitutive tyrosine kinase activity, leading to the activation of multiple signaling pathways that promote cell survival and proliferation.
The synthesis of Bcr-abl-IN-8 typically involves multi-step organic synthesis techniques. One common approach includes the formation of thiazolamide-benzamide derivatives, which are synthesized through reactions involving various amines and acids under controlled conditions.
Bcr-abl-IN-8 features a complex molecular structure that includes a thiazole ring and a benzamide moiety. The specific arrangement of functional groups is crucial for its inhibitory activity against the Bcr-Abl protein.
The molecular formula for Bcr-abl-IN-8 can be represented as with a molecular weight of approximately 270.3 g/mol. Structural elucidation techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are typically employed to confirm the identity and purity of the synthesized compound.
Bcr-abl-IN-8 undergoes specific chemical reactions that are essential for its activity:
The inhibitory effects are often quantified using IC50 values, which indicate the concentration required to inhibit 50% of the enzyme's activity. Studies have shown that Bcr-abl-IN-8 exhibits potent inhibitory effects even against resistant variants like T315I.
Bcr-abl-IN-8 exerts its therapeutic effects by competitively inhibiting the binding of adenosine triphosphate (ATP) to the Bcr-Abl protein. This inhibition prevents phosphorylation events that are critical for downstream signaling pathways involved in cell proliferation and survival.
In vitro studies demonstrate that Bcr-abl-IN-8 effectively reduces cell viability in CML cell lines expressing various Bcr-Abl variants. The compound's mechanism has been validated through biochemical assays that measure changes in phosphorylation status following treatment.
Bcr-abl-IN-8 is typically characterized by:
Key chemical properties include:
Relevant analytical techniques such as high-performance liquid chromatography (HPLC) are used to assess purity and stability over time.
Bcr-abl-IN-8 is primarily used in research settings focused on:
CAS No.: 152405-02-2
CAS No.:
CAS No.: 479407-07-3
CAS No.: